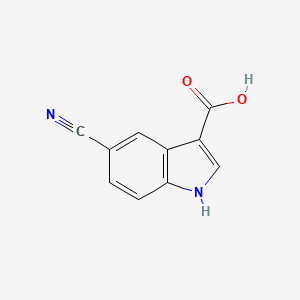

5-cyano-1H-indole-3-carboxylic Acid

Descripción general

Descripción

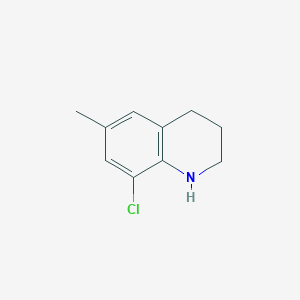

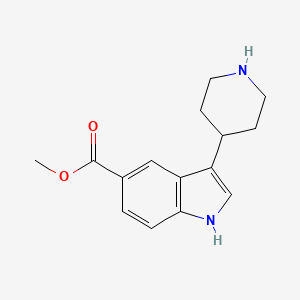

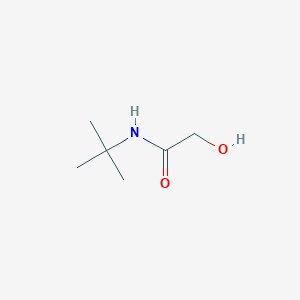

5-cyano-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C10H6N2O2 . It has a molecular weight of 186.17 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . This process involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6N2O2/c11-4-6-1-2-9-7(3-6)8(5-12-9)10(13)14/h1-3,5,12H, (H,13,14) .Chemical Reactions Analysis

The introduction of a cyano group at the 5-position of the indole ring in certain compounds has been found to exert xanthine oxidase (XO) inhibitory activity .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Tools

5-Cyano-1H-indole-3-carboxylic acid and its derivatives play a significant role in the preparation of research tools and molecular probes. Notably, aminoethyl-substituted indole-3-acetic acids, closely related to this compound, have been utilized in designing immobilized and carrier-linked forms of indole-3-acetic acid. These derivatives can be conjugated with biochemical tags or biocompatible probes without prior protection of their carboxyl moieties, offering a pathway for the development of monoclonal antibodies and enzyme-linked immunosorbent assays. Such applications underscore the compound's value in creating novel research tools and probes in biochemistry and molecular biology (Ilić et al., 2005).

Fluorescence Studies

The fluorescence properties of this compound derivatives have been explored, highlighting their potential as fluorescent probes. New methyl 3-arylindole-2-carboxylates synthesized using β,β-diaryldehydroamino acids showed significant fluorescence in various solvents, with particular derivatives exhibiting high fluorescent quantum yields. These findings suggest that certain this compound derivatives could serve as valuable fluorescent markers in chemical and biological assays, contributing to studies in molecular biology, chemistry, and materials science (Queiroz et al., 2007).

Pharmaceutical Research

Indole derivatives, including those related to this compound, have been studied for their potential as pharmaceutical agents. For example, indole-based compounds have been investigated as inhibitors of cytosolic phospholipase A2α, a key enzyme involved in inflammatory processes. This research has led to the identification of compounds with potent inhibitory activity, providing a basis for the development of new anti-inflammatory drugs (Tomoo et al., 2014).

Synthetic Methodology Improvement

Advancements in synthetic methods for this compound derivatives have been reported, leading to more efficient and higher yield processes. Improvements in the synthesis of specific indole derivatives, such as 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid, highlight the ongoing development of more effective chemical synthesis techniques. These methodologies not only provide better yields but also simplify purification processes, facilitating research and development in pharmaceutical chemistry and materials science (Shi Jian-me, 2015).

Mecanismo De Acción

Target of Action

5-Cyano-1H-indole-3-carboxylic Acid, a derivative of indole, has been found to interact with multiple receptors . The primary targets of this compound are URAT1 and xanthine oxidase (XO) . URAT1 is a urate transporter protein, while XO is an enzyme involved in purine metabolism .

Mode of Action

The compound exerts its effects by inhibiting the activity of URAT1 and XO . The cyano group at the 5-position of the indole ring plays a crucial role in this inhibitory activity . By inhibiting URAT1, the compound reduces urate reabsorption, and by inhibiting XO, it prevents the conversion of hypoxanthine and xanthine to uric acid .

Biochemical Pathways

The compound affects the purine metabolic pathway by inhibiting XO . This results in decreased production of uric acid, a byproduct of purine metabolism . Additionally, by inhibiting URAT1, the compound disrupts the reabsorption of urate in the kidneys .

Pharmacokinetics

The compound’s inhibitory effects on urat1 and xo suggest that it may have good bioavailability .

Result of Action

The inhibition of URAT1 and XO by this compound leads to a decrease in uric acid levels . This can be beneficial in conditions such as gout, where there is an excess of uric acid .

Safety and Hazards

Direcciones Futuras

Indole and its derivatives show good therapeutic prospects due to their ability to maintain intestinal homeostasis and impact liver metabolism and the immune response . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Análisis Bioquímico

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Cyano-1H-indole-3-carboxylic Acid could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

One study found that a compound with a similar structure demonstrated a significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

5-cyano-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-6-1-2-9-7(3-6)8(5-12-9)10(13)14/h1-3,5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKDHLJDXYCJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293676 | |

| Record name | 5-Cyano-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174500-89-1 | |

| Record name | 5-Cyano-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174500-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[(furan-2-yl)formamido]propanoate](/img/structure/B3379712.png)

![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)